![molecular formula C15H13BrN2O3S B3103608 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1445993-85-0](/img/structure/B3103608.png)
4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C15H13BrN2O3S and a molecular weight of 381.24 . It is used in the preparation of various products .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a bromo, methoxy, and tosyl group attached at different positions . The InChI code for this compound is 1S/C15H13BrN2O3S/c1-10-3-5-11 (6-4-10)22 (19,20)18-8-7-12-13 (16)9-17-15 (21-2)14 (12)18/h3-9H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 525.8±60.0 °C and a predicted density of 1.57±0.1 g/cm3 . The pKa value is predicted to be 5.88±0.30 .Scientific Research Applications
Cancer Therapy
“4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” derivatives have shown potent activities against FGFR1, 2, and 3 . These receptors play an essential role in various types of tumors, making them attractive targets for cancer therapy . For instance, compound 4h, a derivative of this compound, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation .
Apoptosis Induction
In addition to inhibiting cell proliferation, compound 4h also induced apoptosis in breast cancer 4T1 cells . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” and its derivatives could be used to trigger programmed cell death in cancer cells .
Inhibition of Cell Migration and Invasion
Compound 4h significantly inhibited the migration and invasion of 4T1 cells . This indicates that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” could potentially be used to prevent the spread of cancer cells .
Drug Optimization
The low molecular weight of compound 4h makes it an appealing lead compound, beneficial for subsequent optimization . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine” could serve as a starting point for the development of more effective drugs .
Anticancer Activity
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Development of New Effective Anticancer Drugs
The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives . This suggests that “4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine”, being a pyrimidine derivative, could be used to develop new effective anticancer drugs .
properties
IUPAC Name |
4-bromo-7-methoxy-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(19,20)18-8-7-12-13(16)9-17-15(21-2)14(12)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYBDZWIWWOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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